molecular formula C13H18N2 B3033859 1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline CAS No. 1226379-64-1

1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline

Cat. No.: B3033859
CAS No.: 1226379-64-1
M. Wt: 202.30
InChI Key: ODYHMBBRAZIQQQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline is a chemical compound with the molecular formula C13H18N2. It belongs to the class of tetrahydroquinoxalines, which are known for their bioactive properties and are often used in pharmaceutical research

Preparation Methods

The synthesis of 1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline typically involves the hydrogenation of quinoxaline derivatives. One common method includes the use of Rh–thiourea-catalyzed asymmetric hydrogenation under 1 MPa H2 pressure at room temperature . This method is efficient and can be scaled up for industrial production. The reaction conditions are mild, and the process can be conducted under continuous flow conditions, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert quinoxaline derivatives back to tetrahydroquinoxalines. Catalytic hydrogenation is a typical method used for this purpose.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline derivatives, while reduction results in tetrahydroquinoxalines .

Scientific Research Applications

1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-cyclopentyl-1,2,3,4-tetrahydroQuinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclopentyl-1,2,3,4-tetrahydroQuinoxaline can be compared with other tetrahydroquinoxalines, such as:

The uniqueness of this compound lies in its cyclopentyl group, which imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-cyclopentyl-2,3-dihydro-1H-quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-2-6-11(5-1)15-10-9-14-12-7-3-4-8-13(12)15/h3-4,7-8,11,14H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYHMBBRAZIQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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